Cas no 2138139-60-1 ((2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane)

(2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane 化学的及び物理的性質
名前と識別子
-
- (2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane
- 2138139-60-1
- (2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane
- EN300-1085526
-
- インチ: 1S/C13H21FSSi/c1-11-9-13(14)6-5-12(11)10-15-7-8-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3
- InChIKey: XXHFVMPOYGGRME-UHFFFAOYSA-N
- ほほえんだ: S(CC1C=CC(=CC=1C)F)CC[Si](C)(C)C
計算された属性
- せいみつぶんしりょう: 256.11172654g/mol
- どういたいしつりょう: 256.11172654g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.3Ų
(2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1085526-10.0g |
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |
2138139-60-1 | 10g |
$5528.0 | 2023-06-10 | ||
Enamine | EN300-1085526-5g |
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |
2138139-60-1 | 95% | 5g |
$3728.0 | 2023-10-27 | |
Enamine | EN300-1085526-0.1g |
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |
2138139-60-1 | 95% | 0.1g |
$1131.0 | 2023-10-27 | |
Enamine | EN300-1085526-1.0g |
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |
2138139-60-1 | 1g |
$1286.0 | 2023-06-10 | ||
Enamine | EN300-1085526-1g |
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |
2138139-60-1 | 95% | 1g |
$1286.0 | 2023-10-27 | |
Enamine | EN300-1085526-2.5g |
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |
2138139-60-1 | 95% | 2.5g |
$2520.0 | 2023-10-27 | |
Enamine | EN300-1085526-0.25g |
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |
2138139-60-1 | 95% | 0.25g |
$1183.0 | 2023-10-27 | |
Enamine | EN300-1085526-0.05g |
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |
2138139-60-1 | 95% | 0.05g |
$1080.0 | 2023-10-27 | |
Enamine | EN300-1085526-0.5g |
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |
2138139-60-1 | 95% | 0.5g |
$1234.0 | 2023-10-27 | |
Enamine | EN300-1085526-5.0g |
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane |
2138139-60-1 | 5g |
$3728.0 | 2023-06-10 |
(2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane 関連文献
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
(2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilaneに関する追加情報
Introduction to (2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane (CAS No. 2138139-60-1)
The compound (2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane, identified by the CAS number 2138139-60-1, is a sophisticated organosilicon derivative that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, presents a promising platform for the development of novel therapeutic agents and advanced materials. Its molecular architecture, featuring a fluoro-substituted aromatic ring and a trimethylsilyl group, makes it particularly interesting for exploring new synthetic pathways and biological activities.
In recent years, the demand for innovative compounds with tailored properties has surged, driven by the need for more effective and selective pharmaceuticals. The presence of a fluoro group in the aromatic ring of this compound is particularly noteworthy, as fluorine substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules. Fluorinated compounds are widely recognized for their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. This makes (2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane a valuable candidate for further exploration in drug discovery.
The methylsulfanyl moiety in the compound's structure also contributes to its potential utility in pharmaceutical applications. Sulfur-containing compounds have long been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a sulfur atom into this organosilicon derivative may confer unique chemical reactivity and biological efficacy, making it a promising scaffold for the design of new drugs.
Furthermore, the trimethylsilyl group at the end of the molecular chain adds another layer of functionality to this compound. Silicon-based protecting groups are commonly used in organic synthesis to shield reactive sites during chemical transformations. The trimethylsilyl group can be selectively removed under specific conditions, allowing for controlled modifications to the molecule's structure. This feature makes (2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane a versatile intermediate in synthetic chemistry, enabling the construction of more complex molecules with precision.
Recent studies have highlighted the importance of organosilicon compounds in medicinal chemistry. Silicon-based derivatives have shown promise in various therapeutic areas, including oncology, neurology, and infectious diseases. The unique electronic properties of silicon atoms allow for the design of molecules with tailored interactions with biological targets. For instance, silicon-containing compounds have been reported to exhibit potent inhibitory effects on enzymes involved in cancer cell proliferation and to enhance the delivery of therapeutic agents across biological barriers.
The structural features of (2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane make it an attractive candidate for further investigation in these contexts. The combination of a fluoro-substituted aromatic ring, a methylsulfanyl group, and a trimethylsilyl moiety provides a rich framework for exploring new chemical reactions and biological activities. Researchers are currently exploring its potential as a precursor for synthesizing novel heterocyclic compounds, which are known to exhibit diverse pharmacological effects.
In addition to its pharmaceutical applications, this compound may find utility in other areas such as materials science and agrochemicals. The presence of both silicon and sulfur atoms offers opportunities for designing advanced materials with specific properties, such as enhanced thermal stability or improved compatibility with biological systems. Furthermore, sulfur-containing organosilicon compounds have been investigated as potential candidates for developing new pesticides and herbicides due to their ability to interact selectively with biological targets.
The synthesis of (2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethysilan
As research continues to uncover new applications for organosilicon compounds, (2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethysilan
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